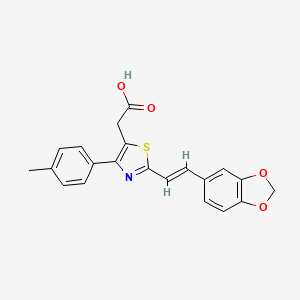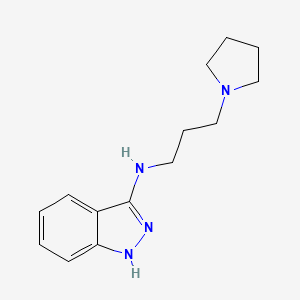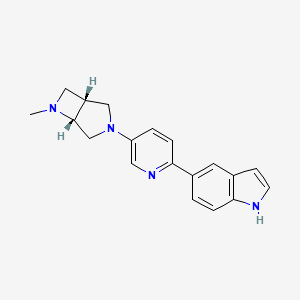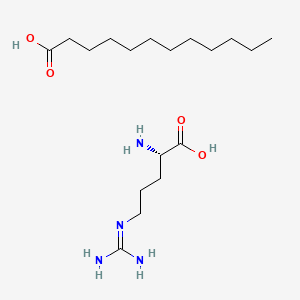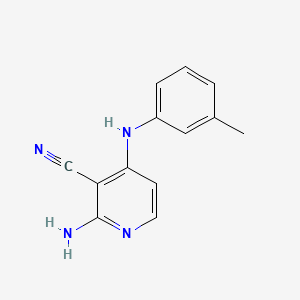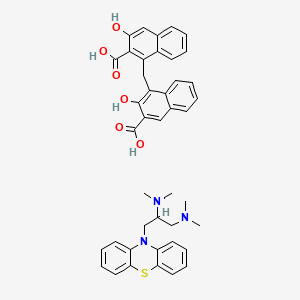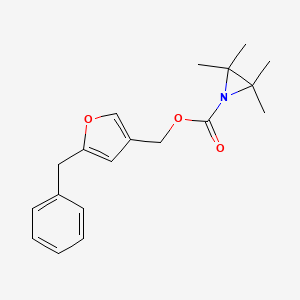
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is a complex organic compound that features a unique combination of benzyl, furyl, and aziridinecarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 5-benzyl-3-furylmethanol with 2,2,3,3-tetramethyl-1-aziridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different aziridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of the benzyl group may produce benzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its aziridine ring is particularly useful for investigating nucleophilic attack mechanisms in enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactive functional groups allow for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism of action of (5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it useful in various applications, such as enzyme inhibition or drug development.
Comparación Con Compuestos Similares
Similar Compounds
(5-Benzyl-3-furyl)methyl 2,2,3,3-tetramethyl-1-aziridinecarboxylate: Unique due to its combination of benzyl, furyl, and aziridinecarboxylate groups.
Benzyl aziridinecarboxylate: Lacks the furyl group, making it less versatile in certain reactions.
Furyl aziridinecarboxylate: Lacks the benzyl group, which may limit its applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions.
Propiedades
Número CAS |
18877-90-2 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(5-benzylfuran-3-yl)methyl 2,2,3,3-tetramethylaziridine-1-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-18(2)19(3,4)20(18)17(21)23-13-15-11-16(22-12-15)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3 |
Clave InChI |
XXMGBFVVCBTZIE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







